molecular formula C7H11NO7P2 B001250 Risedronate CAS No. 105462-24-6

Risedronate

Cat. No. B001250
M. Wt: 283.11 g/mol
InChI Key: IIDJRNMFWXDHID-UHFFFAOYSA-N
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Patent
US07038083B2

Procedure details

A 500 ml cylindrical reactor equipped with a mechanical stirrer, a thermometer, a reflux condenser and a dropping funnel, was charged with 3-pyridine acetic acid hydrochloride (6.94 g, 0.04 mole), phosphorous acid (9.84 g, 0.12 mole), ortho-phosphoric acid (11.80 g, 0.12 mole) and toluene (50 ml). The suspension was heated to 90° C. and phosphorous oxychloride (11.2 ml, 0.12 mole) was added dropwise during 20 minutes. The reaction mixture was then heated to 95° C. for 20.5 hours. Water (50 ml) was added after cooling the reaction mixture to 80° C. The mixture was stirred vigorously until the solidified product dissolved completely. The toluene and the aqueous phases were separated and the aqueous phase was heated at 95° C. for 5.5 hours. The aqueous phase was cooled to 25° C. and absolute ethanol (50 ml) was added to precipitate the final product. The suspension was cooled to 5° C. for 1 hour. The white product was filtered, washed with absolute ethanol (2×20 ml) and dried at 65° C. for 5 hours to obtain 7.70 g (68%) of risedronic acid monohydrate.
Quantity
6.94 g
Type
reactant
Reaction Step One
Quantity
9.84 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[N:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8][C:9]([OH:11])=O)[CH:3]=1.[P:12]([OH:15])([OH:14])[OH:13].[P:16](=O)([OH:19])([OH:18])[OH:17].P(Cl)(Cl)(Cl)=O>O.C1(C)C=CC=CC=1>[CH:6]1[CH:7]=[N:2][CH:3]=[C:4]([CH2:8][C:9]([P:16]([OH:19])([OH:18])=[O:17])([P:12]([OH:15])([OH:14])=[O:13])[OH:11])[CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
6.94 g
Type
reactant
Smiles
Cl.N1=CC(=CC=C1)CC(=O)O
Name
Quantity
9.84 g
Type
reactant
Smiles
P(O)(O)O
Name
Quantity
11.8 g
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
11.2 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred vigorously until the solidified product
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 ml cylindrical reactor equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated to 95° C. for 20.5 hours
Duration
20.5 h
TEMPERATURE
Type
TEMPERATURE
Details
after cooling the reaction mixture to 80° C
DISSOLUTION
Type
DISSOLUTION
Details
dissolved completely
CUSTOM
Type
CUSTOM
Details
The toluene and the aqueous phases were separated
TEMPERATURE
Type
TEMPERATURE
Details
the aqueous phase was heated at 95° C. for 5.5 hours
Duration
5.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous phase was cooled to 25° C.
ADDITION
Type
ADDITION
Details
absolute ethanol (50 ml) was added
CUSTOM
Type
CUSTOM
Details
to precipitate the final product
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled to 5° C. for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The white product was filtered
WASH
Type
WASH
Details
washed with absolute ethanol (2×20 ml)
CUSTOM
Type
CUSTOM
Details
dried at 65° C. for 5 hours
Duration
5 h

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.7 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.